1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
Description
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a benzyl substituent bearing a 3-amino-5-(trifluoromethyl)phenyl group. Structural analogs of this compound, such as 1-[3-Amino-5-(trifluoromethyl)phenyl]-4-methylimidazole, are precursors to nilotinib, a tyrosine kinase inhibitor used in leukemia treatment . This highlights the compound’s relevance in medicinal chemistry, particularly in oncology.
Properties
CAS No. |
919278-31-2 |
|---|---|
Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-5-9(6-11(17)7-10)8-18-3-1-12(19)2-4-18/h5-7,12,19H,1-4,8,17H2 |
InChI Key |
GHOWQLMICHCUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .
Scientific Research Applications
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a synthetic organic compound featuring a piperidine ring, a hydroxyl group, and a phenyl group substituted with an amino group and a trifluoromethyl group. It has a molecular formula of CHFNO and a molecular weight of approximately 274.28 g/mol. The trifluoromethyl group enhances its lipophilicity, which can help it interact with biological membranes and targets.
Applications
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol exhibits biological activity, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. The compound's structural characteristics allow it to interact with various biological targets, potentially influencing their activity and function. Studies suggest that it may act as a probe to investigate the interactions of trifluoromethylated compounds within biological systems. Interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to engage with intracellular targets effectively. Research has indicated that this compound may influence receptor activity or enzyme function, making it a subject for pharmacological studies.
Structural Relatives
Several compounds share structural similarities with 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl group, amino group | Lacks piperidine ring; simpler structure |
| 1-(4-Trifluoromethylphenyl)methylamine | Trifluoromethyl group | No hydroxyl or piperidine substituents |
| 2-(Trifluoromethyl)aniline | Trifluoromethyl group on aniline | Lacks piperidine structure; primarily aromatic |
Mechanism of Action
The mechanism of action of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol with structurally related piperidine derivatives:
Key Comparative Insights
Bioactivity and Therapeutic Potential: The target compound’s amino and trifluoromethyl groups align with kinase inhibitor precursors (e.g., nilotinib derivatives) . In contrast, the nitro-substituted analog () lacks bioactive reports, likely serving as a synthetic intermediate due to its electron-withdrawing nitro group . The bis(4-fluorophenyl) analog () may target CNS disorders, as fluorinated piperidines are common in antipsychotics .
Trifluoromethyl groups are consistent across multiple analogs, improving metabolic stability and membrane permeability .
Synthetic Utility :
- Derivatives like CGP77675 () incorporate complex heterocycles (pyrrolopyrimidine), suggesting advanced scaffold diversification for kinase targeting .
- The azide-containing compound () may serve as a click chemistry reagent, diverging from the target compound’s therapeutic focus .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyl group in piperidin-4-ol derivatives enhances aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in both the target compound and ’s metabolite .
Biological Activity
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol, also known by its CAS number 919278-31-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17F3N2O
- Molecular Weight : 274.28 g/mol
- IUPAC Name : 1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
- CAS Number : 919278-31-2
The biological activity of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, which may contribute to its biological efficacy .
Binding Affinity Studies
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit improved binding affinities to target proteins. For instance, the introduction of trifluoromethyl groups has been shown to increase the potency of compounds in inhibiting specific enzymes related to tumor growth and inflammation .
Biological Activities
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has been evaluated for several biological activities:
Antitumor Activity
Research suggests that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. Mechanistic studies have shown that it can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic factors such as Bax .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .
Study 1: Antitumor Efficacy
A study evaluated the effects of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol on HepG2 hepatoma cells. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an antitumor agent .
| Concentration (µM) | % Apoptosis |
|---|---|
| 1 | 15 |
| 5 | 35 |
| 10 | 60 |
Study 2: Anti-inflammatory Activity
In vitro experiments using RAW264.7 macrophages revealed that treatment with the compound significantly decreased TNF-α and IL-6 production upon LPS stimulation. This suggests a robust anti-inflammatory profile .
| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound (5 µM) | 600 | 400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
